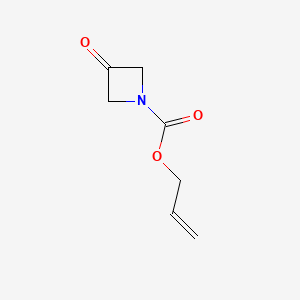
6-Chloro-3-methylpicolinonitrile
描述
6-Chloro-3-methylpicolinonitrile: is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Chloro-3-methylpicolinonitrile typically involves the chlorination of 3-methylpicolinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-methylpicolinonitrile is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 6th position of the pyridine ring .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions:
Substitution Reactions: 6-Chloro-3-methylpicolinonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 6-azido-3-methylpicolinonitrile or 6-thiocyanato-3-methylpicolinonitrile.
Oxidation: Formation of 6-chloro-3-formylpicolinonitrile or 6-chloro-3-carboxypicolinonitrile.
Reduction: Formation of 6-chloro-3-methylpicolinamidine.
科学研究应用
Chemistry:
6-Chloro-3-methylpicolinonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine:
In biological research, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug discovery and development.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for the synthesis of herbicides, insecticides, and other crop protection agents.
作用机制
The mechanism of action of 6-Chloro-3-methylpicolinonitrile and its derivatives depends on their specific applications. In drug discovery, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and nitrile group can influence the binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects .
相似化合物的比较
3-Methylpicolinonitrile: Lacks the chlorine atom at the 6th position, resulting in different reactivity and applications.
6-Chloropicolinonitrile:
3-Chloropicolinonitrile: Chlorine atom at the 3rd position instead of the 6th, leading to different substitution patterns and reactivity.
Uniqueness:
6-Chloro-3-methylpicolinonitrile is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
属性
IUPAC Name |
6-chloro-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXSZKHRDKVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676772 | |
| Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201924-31-3 | |
| Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
![2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B598297.png)
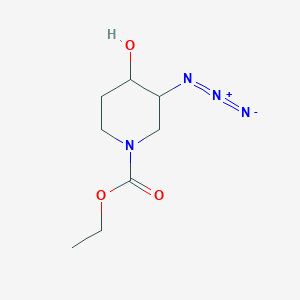
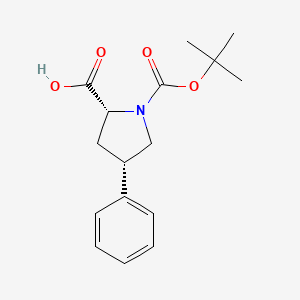
![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)
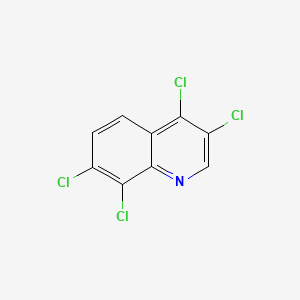

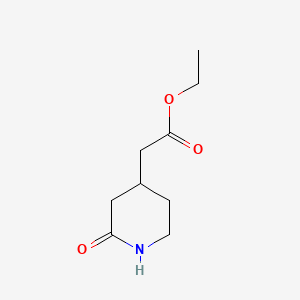
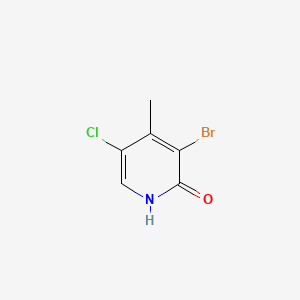
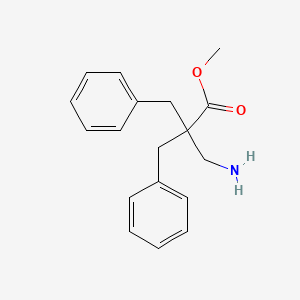
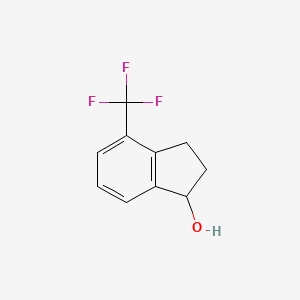
![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B598315.png)
